molecular formula C13H26INO5 B8179219 BocNH-PEG3-CH2CH2I

BocNH-PEG3-CH2CH2I

Cat. No.: B8179219
M. Wt: 403.25 g/mol
InChI Key: ZKVFDWKHQUSIKG-UHFFFAOYSA-N
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Description

BocNH-PEG3-CH2CH2I, also known as tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG) derivative. This compound features a Boc-protected amine group and an iodine atom, making it a versatile reagent in various chemical and biological applications. The PEG spacer enhances solubility in aqueous media and reduces immunogenicity, making it suitable for modifying biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG3-CH2CH2I typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) to form BocNH-PEG3.

    Introduction of the Iodine Group: The protected PEG derivative is then reacted with an iodinating agent, such as iodine or an iodine-containing compound, under mild conditions to introduce the iodine atom at the terminal position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG3-CH2CH2I undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Deprotection: The Boc group can be removed under acidic conditions to regenerate the free amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with this compound in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is commonly used to remove the Boc group.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include PEG derivatives with various functional groups.

    Deprotected Amine: Removal of the Boc group yields the free amine derivative.

Scientific Research Applications

BocNH-PEG3-CH2CH2I has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for introducing PEG spacers in various chemical syntheses.

    Biology: Employed in the modification of proteins and peptides to enhance solubility and reduce immunogenicity.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of PEGylated materials for various industrial applications.

Mechanism of Action

The mechanism of action of BocNH-PEG3-CH2CH2I involves:

    PEGylation: The PEG spacer increases solubility and stability of the modified molecules.

    Nucleophilic Substitution:

    Deprotection: The Boc group can be removed to expose the amine group, allowing further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    BocNH-PEG2-CH2CH2I: A shorter PEG spacer with similar properties.

    BocNH-PEG3-CH2COOH: Contains a carboxyl group instead of an iodine atom.

    BocNH-PEG6-acid: A longer PEG spacer with a carboxyl group.

Uniqueness

BocNH-PEG3-CH2CH2I is unique due to its combination of a Boc-protected amine and an iodine atom, providing versatility in chemical modifications and applications. The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for various biological and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26INO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVFDWKHQUSIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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